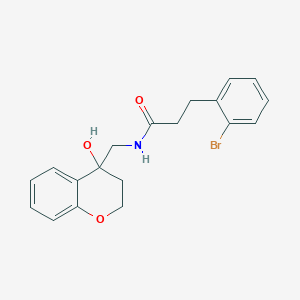
3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide is a chemical compound with the molecular formula C19H20BrNO3 . It is offered by several suppliers such as Benchchem.
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group, a propanamide group, and a hydroxychroman group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. Its reactivity would likely be influenced by the presence of the bromophenyl and propanamide groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the available resources . These properties could be determined through experimental analysis.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism Studies
One aspect of scientific research on compounds like 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide involves their pharmacokinetics and metabolism. For example, a study on a similar compound, S-1, explored its pharmacokinetics and metabolism in rats. This is crucial in understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body, which has implications for their therapeutic potential and safety profile (Wu et al., 2006).
Synthesis and Characterization
Another key area of research is the synthesis and characterization of new compounds. For instance, studies have been conducted on the synthesis of new zinc phthalocyanines substituted with bromophenol derivatives, demonstrating their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020). Similarly, research into the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides has led to the discovery of new compounds with potential applications in various fields (Wakui et al., 2004).
Antimicrobial Properties
Compounds with a structure similar to this compound have also been evaluated for their antimicrobial properties. A study on arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment demonstrated their antibacterial and antifungal activities (Baranovskyi et al., 2018).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of certain bromophenol derivatives have been a subject of research, indicating their potential in photodynamic therapy and other applications. Studies on these properties can reveal how these compounds interact with light, which is crucial for their potential use in medical and industrial applications (Kulai & Mallet-Ladeira, 2016).
Bioactive Constituents and Therapeutic Potential
Research has also been conducted on the isolation of bioactive constituents from various sources, such as red algae, which includes bromophenol derivatives. These studies aim to explore the therapeutic potential of these compounds in various diseases, including their antimicrobial, antioxidant, and cytotoxic activities (Zhao et al., 2004).
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide is not specified in the available resources. It would depend on the specific biological or chemical context in which it is used.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c20-16-7-3-1-5-14(16)9-10-18(22)21-13-19(23)11-12-24-17-8-4-2-6-15(17)19/h1-8,23H,9-13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYYPLRBKFASMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CCC3=CC=CC=C3Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)
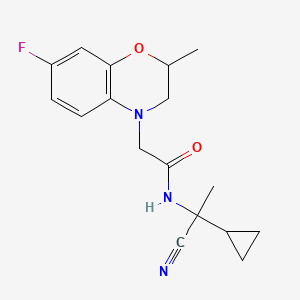
![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)
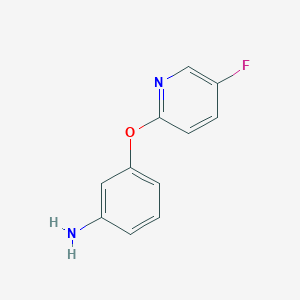
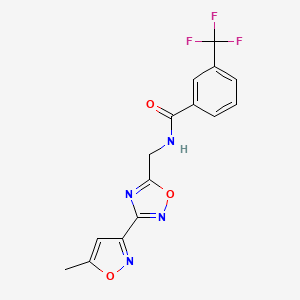

![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)

![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)


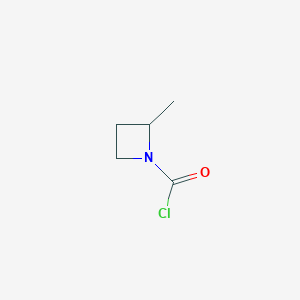
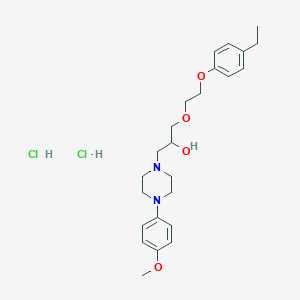
![N-(1-cyano-2-methylcyclopentyl)-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2410732.png)